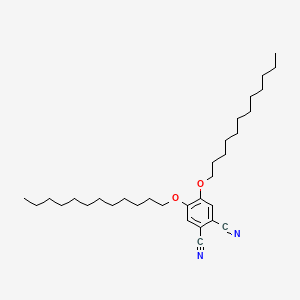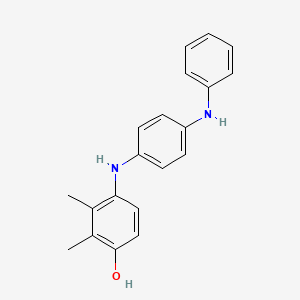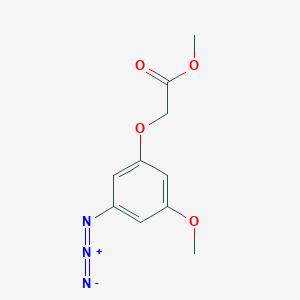
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is an organic compound that features a benzene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol typically involves the following steps:
Friedel-Crafts Alkylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the hydroxyl group. This involves treating the benzene ring with nitric acid and sulfuric acid to form a nitro compound, which is then reduced to an amine using hydrogen gas and a metal catalyst. The amine is subsequently converted to a hydroxyl group through diazotization and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzene rings.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the compound’s hydrophobic isopropyl and methyl groups can interact with lipid membranes, altering their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Cresol: A benzene ring with a hydroxyl group and a methyl group.
Thymol: A benzene ring with a hydroxyl group, a methyl group, and an isopropyl group.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and isopropyl groups enhances its hydrophobicity and potential for hydrogen bonding, making it a versatile compound for various applications.
Eigenschaften
| 113105-43-4 | |
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-6(2)8-4-9(11)7(3)10(12)5-8;1-2(3)4/h4-6,11-12H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
FDBZNWCMTFQRCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1O)C(C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)



![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
